molecular formula C13H12ClNO3S B2848586 PfDHODH-IN-2 CAS No. 425629-94-3

PfDHODH-IN-2

Katalognummer: B2848586
CAS-Nummer: 425629-94-3
Molekulargewicht: 297.75
InChI-Schlüssel: KJEPGRNXDUXOLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von PfDHODH-IN-2 umfasst mehrere Schritte, beginnend mit der Herstellung des Dihydrothiophenonkernes. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

PfDHODH-IN-2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungs- oder Alkylierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Inhibition Potency

PfDHODH-IN-2 displays significant inhibition of PfDHODH with an IC50 value ranging from 0.02 µM to 0.8 µM, demonstrating its potent activity against the enzyme while showing minimal inhibition against human DHODH (IC50 > 50 µM) . The selectivity ratio can be as high as 12,500-fold, indicating a strong preference for the malarial enzyme .

Table 1: Inhibition Potency of this compound Compared to Other Compounds

CompoundPfDHODH IC50 (µM)Human DHODH IC50 (µM)Selectivity Ratio
This compound0.02 - 0.8>5012,500
Compound A0.01620012,500
Compound B0.23110500
Compound C0.05>50>1000

Resistance Mechanisms

Recent studies have identified several mutations in PfDHODH that confer resistance to inhibitors, including E182D and F188I . Interestingly, some resistant mutants exhibit hypersensitivity to other PfDHODH inhibitors, suggesting that combination therapies may be effective in overcoming resistance . This phenomenon of negative cross-resistance provides a strategic avenue for developing multi-targeted therapies.

Case Study: Combination Therapy

A study involving mutant strains of P. falciparum showed that using PfDHODH inhibitors in conjunction with other antimalarials resulted in significantly lower rates of resistance development compared to monotherapy . This approach could enhance treatment efficacy and prolong the lifespan of existing antimalarial drugs.

High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) has been instrumental in identifying potent PfDHODH inhibitors. Over 220,000 compounds were screened, leading to the discovery of several promising candidates with strong selectivity for PfDHODH . The optimization process focuses on enhancing metabolic stability and bioavailability while maintaining low toxicity levels.

Table 2: Summary of High-Throughput Screening Results

CompoundHit Rate (%)IC50 (PfDHODH) (µM)Selectivity Factor
Compound D0.60.05>1000
Compound E1.10.23>500
Compound F0.90.34>90

Structural Insights

Crystallographic studies have provided insights into the binding interactions between this compound and its target enzyme. These studies reveal that hydrophobic interactions play a critical role in binding affinity and selectivity . Understanding these interactions aids in rational drug design and further optimization of existing compounds.

Vergleich Mit ähnlichen Verbindungen

PfDHODH-IN-2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Selektivität und Wirksamkeit gegenüber PfDHODH einzigartig. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine hohe Selektivität für PfDHODH gegenüber der menschlichen Dihydroorotat-Dehydrogenase aus, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antimalariamitteln macht .

Biologische Aktivität

PfDHODH-IN-2 is a selective inhibitor of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the causative agent of the most severe form of malaria. DHODH plays a crucial role in the de novo biosynthesis of pyrimidines, making it a promising target for antimalarial drug development. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships, resistance mechanisms, and potential therapeutic applications.

PfDHODH catalyzes the conversion of dihydroorotate to orotate, utilizing coenzyme Q as an electron acceptor. The inhibition of this enzyme disrupts pyrimidine synthesis, leading to impaired DNA and RNA synthesis in the parasite. Studies have shown that this compound binds selectively to the malarial enzyme over its human counterpart due to differences in their binding sites, which is critical for minimizing off-target effects in human cells .

Structure-Activity Relationship (SAR)

The SAR studies on PfDHODH inhibitors have identified key structural features that enhance potency and selectivity. For instance, modifications in the N-alkyl group and substitutions on the thiophene ring have been explored to optimize binding affinity. Table 1 summarizes various derivatives and their corresponding IC50 values against PfDHODH.

CompoundIC50 (µM)Structural Features
This compound0.65N-alkyl group with thiophene ring
Compound 20.70Similar structure with minor substitutions
Compound 31.3Altered N-alkyl chain
Compound 43.84Dual substitutions with benzothiophene

In Vitro Efficacy

This compound has demonstrated potent antimalarial activity in vitro, with low nanomolar potency against P. falciparum strains. The compound's efficacy is attributed to its ability to inhibit pyrimidine biosynthesis effectively, leading to reduced parasite viability .

Case Study: Resistance Mechanisms

Resistance to PfDHODH inhibitors can arise through point mutations in the pfdhodh gene. A study identified several mutations associated with reduced sensitivity to PfDHODH inhibitors, including E182D and F188I . These mutations were shown to alter catalytic efficiency and binding affinity, underscoring the need for combination therapies that target multiple pathways to mitigate resistance development.

Resistance Mutations and Implications

Research indicates that certain mutant strains exhibit hypersensitivity to other PfDHODH inhibitors, suggesting potential strategies for combination therapies. Table 2 highlights key mutations and their effects on drug response.

MutationEffect on IC50 (fold change)Comments
E182D5-fold increaseLower catalytic efficiency
F188I3-fold increaseAltered binding interactions
L531FNo significant changeSuggests alternative resistance mechanisms

Eigenschaften

IUPAC Name

ethyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZUOZADGNBHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.